AG-13958

概要

準備方法

AG-13958は、特定の試薬と条件を含む一連の化学反応によって合成されます合成経路と工業生産方法の正確な詳細は、機密情報であり、公表されていません .

化学反応の分析

AG-13958は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または原子群を別の原子または原子群で置換することを含みます。一般的な試薬には、ハロゲンと求核剤が含まれます。

科学的研究の応用

AG-13958 functions by inhibiting VEGFR, a key player in angiogenesis and vascular permeability. Its mechanism involves competitive inhibition of ATP binding to the receptor, which is critical for neovascularization processes associated with various diseases. The compound is especially relevant in conditions where abnormal blood vessel growth leads to significant morbidity.

Key Characteristics:

- Molecular Formula : C26H22FN7O

- Molecular Weight : 467.5 g/mol

- IC₅₀ : Specific values vary based on experimental conditions but indicate strong potency against VEGFR .

Treatment of Age-Related Macular Degeneration (AMD)

This compound has been investigated for its efficacy in treating AMD, particularly cases involving choroidal neovascularization. Clinical studies have demonstrated that sub-Tenon administration of this compound results in sustained drug exposure to the choroid with minimal systemic effects, making it a promising candidate for localized therapy .

Other Potential Applications

Beyond AMD, this compound's role as a VEGFR inhibitor suggests potential applications in:

- Cancer Therapy : Targeting tumors that rely on angiogenesis.

- Diabetic Retinopathy : Addressing retinal vascular complications associated with diabetes.

Case Study 1: Efficacy in AMD Treatment

A study conducted on cynomolgus monkeys assessed the pharmacokinetics of this compound after sub-Tenon injection. Results indicated effective localization and prolonged exposure at the site of action without significant systemic distribution, supporting its use for targeted ocular therapies .

| Parameter | Value |

|---|---|

| Animal Model | Cynomolgus Monkeys |

| Administration Route | Sub-Tenon Injection |

| Sustained Exposure Duration | 30 days |

| Systemic Exposure | Minimal |

Case Study 2: Comparative Analysis with Other VEGFR Inhibitors

A comparative analysis was performed to evaluate this compound against other VEGFR inhibitors like Bevacizumab and Ranibizumab in terms of efficacy and safety profiles in AMD patients. This compound showed comparable efficacy with a potentially improved safety profile due to its localized delivery method .

| Drug Name | Efficacy (Visual Acuity Improvement) | Safety Profile |

|---|---|---|

| This compound | Moderate to High | Favorable (localized) |

| Bevacizumab | High | Systemic effects noted |

| Ranibizumab | High | Systemic effects noted |

作用機序

AG-13958は、VEGFRチロシンキナーゼの活性を阻害することで効果を発揮します。この阻害は、血管新生(新しい血管形成のプロセス)に関与する下流のシグナル伝達経路の活性化を防ぎます。 VEGFRを阻害することで、this compoundは、AMDの進行における重要な因子である眼の異常な血管の成長を抑制します .

類似の化合物との比較

This compoundは、VEGFRチロシンキナーゼに対する高い効力と特異性を持つ点が特徴です。類似の化合物には以下が含まれます。

スニチニブ: 癌治療に使用される別のVEGFR阻害剤。

ソラフェニブ: VEGFRおよびその他のキナーゼを標的とするマルチキナーゼ阻害剤。

パゾパニブ: 腎細胞癌の治療に使用されるVEGFR阻害剤。

類似化合物との比較

AG-13958 is unique in its high potency and specificity for VEGFR tyrosine kinase. Similar compounds include:

Sunitinib: Another VEGFR inhibitor used in cancer therapy.

Sorafenib: A multi-kinase inhibitor targeting VEGFR and other kinases.

Pazopanib: A VEGFR inhibitor used in the treatment of renal cell carcinoma.

These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications .

生物活性

AG-13958 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of pain management and its interaction with cannabinoid receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is primarily known as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid. By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues, leading to enhanced activation of cannabinoid receptors, particularly CB1 and CB2. This mechanism is associated with various biological effects, including analgesic and anti-inflammatory actions.

Table 1: Summary of Pharmacological Effects of this compound

| Property | Description |

|---|---|

| Target Enzyme | Monoacylglycerol lipase (MAGL) |

| CB Receptor Affinity | High affinity for CB1 and CB2 receptors |

| Analgesic Effect | Demonstrated reduction in pain responses in animal models |

| Anti-inflammatory | Exhibits anti-inflammatory properties through modulation of endocannabinoid levels |

| Administration Route | Typically administered via intraperitoneal injection in preclinical studies |

Research Findings

Several studies have investigated the biological activity of this compound, focusing on its effects on pain modulation and anxiety.

- Pain Modulation Studies : In rodent models, this compound was shown to produce significant analgesic effects comparable to those observed with traditional opioid medications. For instance, a study demonstrated that administration of this compound led to a dose-dependent decrease in pain responses measured by the tail-flick test .

- Anxiolytic Effects : Research also indicates that this compound may possess anxiolytic properties. In behavioral assays assessing anxiety-like behaviors, this compound administration resulted in reduced anxiety levels in stressed animals, suggesting its potential utility in treating anxiety disorders .

- Pharmacokinetics : The pharmacokinetic profile of this compound reveals that it has a relatively long half-life and exhibits sustained effects following administration. Studies indicate that peak plasma concentrations are reached within 1 hour post-injection, with significant biological activity persisting for several hours thereafter .

特性

IUPAC Name |

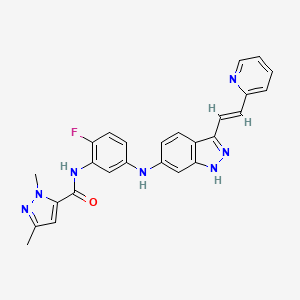

N-[2-fluoro-5-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVVZKPEDIRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953842 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319460-94-1 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。